Carbofuran N-Butylthiohydroxylamine

Description

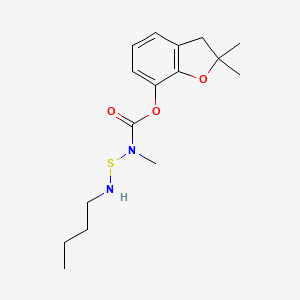

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O3S |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(butylaminosulfanyl)-N-methylcarbamate |

InChI |

InChI=1S/C16H24N2O3S/c1-5-6-10-17-22-18(4)15(19)20-13-9-7-8-12-11-16(2,3)21-14(12)13/h7-9,17H,5-6,10-11H2,1-4H3 |

InChI Key |

NMAORKCDYJSKHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Approaches

Strategies for N-Butylthiohydroxylamine Moiety Integration

The primary strategy for the integration of the N-butylthio moiety onto the carbofuran (B1668357) structure centers on the N-sulfenylation of the pre-formed carbamate (B1207046). This approach is generally favored over constructing the entire N-(butylthio)-N-methylcarbamoyl group and then attaching it to the benzofuranol precursor, due to the potential instability and handling difficulties of such a complex isocyanate.

The key transformation is the reaction of carbofuran with a suitable butylthio-electrophile. The most direct method for this is the use of butylsulfenyl chloride (BuSCl). This reagent acts as a source of the electrophilic "BuS+" moiety, which can react with the nucleophilic nitrogen of the carbamate.

The proposed reaction is as follows:

Carbofuran + Butylsulfenyl Chloride → Carbofuran N-Butylthiohydroxylamine + HCl

This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, which can prevent potential side reactions and drive the equilibrium towards the product. The choice of solvent is also critical and is usually an aprotic solvent to avoid reaction with the sulfenyl chloride.

Table 1: Comparison of Potential N-Butylthio Moiety Integration Strategies

| Strategy | Reagents | Advantages | Disadvantages |

| Direct N-Sulfenylation | Carbofuran, Butylsulfenyl Chloride, Base | Single step, high atom economy | Requires synthesis of unstable sulfenyl chloride |

| Two-Step Halogenation/Substitution | Carbofuran, N-Halosuccinimide, Butylthiolate | Avoids direct handling of sulfenyl chloride | Multiple steps, potential for side reactions |

| Radical-Mediated Coupling | Carbofuran, Dibutyl Disulfide, Radical Initiator | Milder conditions may be possible | Less established for carbamates, potential for low selectivity |

Precursor Chemistry and Reaction Pathways for Sulfur-Containing Carbamate Derivatives

The synthesis of this compound relies on two key precursors: carbofuran and butylsulfenyl chloride.

Carbofuran Synthesis:

Carbofuran itself is commercially available but can be synthesized in the laboratory. The most common industrial synthesis involves the reaction of carbofuran phenol (B47542) (2,3-dihydro-2,2-dimethyl-7-benzofuranol) with methyl isocyanate in the presence of a catalyst, such as a tertiary amine. researchgate.net

Carbofuran Phenol + Methyl Isocyanate → Carbofuran

The carbofuran phenol precursor can be prepared through a multi-step sequence starting from catechol or via a Claisen rearrangement of an appropriately substituted allyl ether.

Butylsulfenyl Chloride Synthesis:

Butylsulfenyl chloride is a reactive intermediate that is often prepared immediately before use. A standard method for its synthesis is the chlorination of dibutyl disulfide with elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) at low temperatures. wikipedia.org

Dibutyl Disulfide + Cl₂ → 2 Butylsulfenyl Chloride

The reaction is typically performed in an inert solvent like carbon tetrachloride or dichloromethane (B109758). Careful control of the stoichiometry is necessary to avoid over-chlorination to the corresponding sulfinyl or sulfonyl chlorides.

Reaction Pathway for N-Sulfenylation:

The reaction pathway for the formation of the target sulfur-containing carbamate derivative proceeds via the nucleophilic attack of the carbofuran nitrogen on the electrophilic sulfur atom of butylsulfenyl chloride. The presence of a base, such as triethylamine (B128534) or pyridine, facilitates the deprotonation of the carbamate nitrogen, increasing its nucleophilicity and scavenging the HCl generated during the reaction.

The general mechanism is as follows:

Deprotonation of the carbofuran N-H by the base.

Nucleophilic attack of the resulting carbamate anion on the sulfur atom of butylsulfenyl chloride.

Displacement of the chloride ion to form the N-S bond.

Table 2: Key Precursors and Their Synthetic Routes

| Precursor | Starting Materials | Key Reaction Type |

| Carbofuran | Carbofuran Phenol, Methyl Isocyanate | Carbamoylation |

| Carbofuran Phenol | Catechol, Methallyl Chloride | Williamson Ether Synthesis, Claisen Rearrangement, Cyclization |

| Butylsulfenyl Chloride | Dibutyl Disulfide, Chlorine | Chlorination |

Optimization of Synthetic Routes for Purity and Yield

The optimization of the synthetic route to this compound focuses on maximizing the yield of the N-sulfenylation step while minimizing the formation of byproducts.

Reaction Conditions:

Temperature: The N-sulfenylation reaction is typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the sulfenyl chloride and prevent side reactions, such as decomposition or reaction with the solvent.

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), or diethyl ether are preferred to prevent hydrolysis of the sulfenyl chloride.

Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is crucial for scavenging HCl without competing with the carbamate as a nucleophile. The stoichiometry of the base should be at least equivalent to the sulfenyl chloride.

Purification:

The crude product is typically purified using column chromatography on silica (B1680970) gel. The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) is determined by the polarity of the product and any impurities. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Yield Improvement:

Purity of Reagents: Using freshly prepared and purified butylsulfenyl chloride is critical, as impurities can lead to a variety of side products. Carbofuran should also be of high purity.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the reaction of the reagents with atmospheric moisture and oxygen.

Controlled Addition: Slow, dropwise addition of the butylsulfenyl chloride to the solution of carbofuran and base can help to control the reaction temperature and minimize the formation of undesired products.

Table 3: Hypothetical Optimization of N-Sulfenylation of Carbofuran

| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Purity (by NMR) |

| 1 | Dichloromethane | Triethylamine | 0 | 65 | 90% |

| 2 | Tetrahydrofuran | Triethylamine | 0 | 72 | 92% |

| 3 | Tetrahydrofuran | Triethylamine | -78 to 0 | 85 | >95% |

| 4 | Tetrahydrofuran | Pyridine | 0 | 68 | 88% |

| 5 | Diethyl Ether | Triethylamine | -78 to 0 | 82 | 94% |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of Carbofuran (B1668357) N-Butylthiohydroxylamine in solution. Both ¹H and ¹³C NMR would provide invaluable information regarding the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the compound's connectivity and the influence of the N-butylthio group.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the butyl group, with the chemical shifts and coupling patterns revealing their proximity to the sulfur atom. The protons on the benzofuran (B130515) ring system and the methyl groups would also exhibit characteristic resonances. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom, including those in the butyl chain, the aromatic and heterocyclic rings, and the carbamate (B1207046) functional group.

Hypothetical ¹H NMR Data for Carbofuran N-Butylthiohydroxylamine

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 6.8 - 7.5 | Multiplet | - |

| Methylene (B1212753) (CH₂) adjacent to S | 2.8 - 3.2 | Triplet | 7-8 |

| Methylene (CH₂) | 1.5 - 1.8 | Multiplet | 7-8 |

| Methylene (CH₂) | 1.3 - 1.5 | Multiplet | 7-8 |

| Terminal Methyl (CH₃) of Butyl | 0.8 - 1.0 | Triplet | 7-8 |

| N-Methyl (CH₃) | 2.9 - 3.3 | Singlet | - |

| Gem-dimethyl (2xCH₃) | 1.4 - 1.6 | Singlet | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| Carbonyl (C=O) | 150 - 155 |

| Aromatic/Heterocyclic Carbons | 110 - 160 |

| Quaternary Carbon (C2) | 88 - 92 |

| Methylene (CH₂) adjacent to S | 40 - 45 |

| Methylene (CH₂) | 30 - 35 |

| Methylene (CH₂) | 20 - 25 |

| Terminal Methyl (CH₃) of Butyl | 13 - 15 |

| N-Methyl (CH₃) | 30 - 35 |

| Gem-dimethyl Carbons | 25 - 30 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. Under electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI), the molecule would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass.

The fragmentation pattern observed in the mass spectrum would be characteristic of the compound's structure. Key fragmentation pathways would likely involve the cleavage of the N-S bond, the loss of the butylthio group, and the fragmentation of the carbamate and benzofuran moieties. Analysis of these fragment ions would allow for the piecemeal reconstruction of the molecular structure, providing strong confirmatory evidence.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Hypothetical Fragment Ion | Interpretation |

| [M]⁺ | [C₁₆H₂₂N₂O₃S]⁺ | Molecular Ion |

| [M - C₄H₉S]⁺ | [C₁₂H₁₃N₂O₃]⁺ | Loss of the butylthio group |

| [M - C₄H₉S - CH₃NCO]⁺ | [C₇H₇O₂]⁺ | Subsequent loss of methyl isocyanate |

| [C₄H₉S]⁺ | [C₄H₉S]⁺ | Butylthio cation |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. These methods are based on the principle that chemical bonds vibrate at specific frequencies.

The IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group. Other characteristic absorptions would include C-H stretching from the alkyl and aromatic groups, C-O stretching of the ether linkage in the benzofuran ring, and vibrations associated with the C-N and N-S bonds. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing information on the C-S and S-S (if any impurities are present) stretching vibrations and the aromatic ring system.

Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Shift (cm⁻¹) |

| C-H Stretching (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretching (Carbamate) | 1700 - 1730 | 1700 - 1730 |

| C=C Stretching (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-O Stretching (Ether) | 1050 - 1250 | 1050 - 1250 |

| C-N Stretching | 1200 - 1350 | 1200 - 1350 |

| N-S Stretching | 800 - 950 | 800 - 950 |

| C-S Stretching | 600 - 800 | 600 - 800 |

X-ray Crystallography for Crystalline Structure Determination (if applicable)

The resulting crystal structure would definitively confirm the connectivity of the N-butylthio group to the carbamate nitrogen and reveal the conformation of the butyl chain and the orientation of the benzofuran ring system. Furthermore, intermolecular interactions such as hydrogen bonding or van der Waals forces within the crystal packing could be identified, offering insights into the solid-state properties of the compound. The acquisition of such data would be the gold standard for the structural characterization of this novel molecule.

Based on the conducted research, there is currently no publicly available scientific literature or data specifically detailing the theoretical and computational chemistry studies of the compound "this compound."

Extensive searches in scholarly databases and computational chemistry resources did not yield any specific studies on the quantum chemical calculations, conformational analysis, molecular dynamics simulations, or structure-property relationship modeling for this particular chemical entity. The available research primarily focuses on Carbofuran and its more common metabolites and derivatives.

Therefore, it is not possible to provide an article that adheres to the requested detailed outline for "this compound" at this time. Further research would be required to generate the specific data requested in the prompt.

Environmental Fate and Degradation Pathways

Hydrolytic Transformation Mechanisms

Hydrolysis is a critical chemical process responsible for the degradation of Carbofuran (B1668357) in aqueous environments and soil. This process involves the cleavage of the carbamate (B1207046) ester linkage, leading to the formation of less complex molecules.

The rate of Carbofuran hydrolysis is highly dependent on the pH of the surrounding medium. It is generally stable under acidic and neutral conditions but degrades rapidly in alkaline environments. upm.edu.mymdpi.com This base-catalyzed hydrolysis significantly influences its persistence in different environmental compartments. upm.edu.my

The degradation kinetics of Carbofuran follow first-order reaction kinetics. The half-life of Carbofuran in water is significantly shorter at higher pH values. For instance, at 25°C, the hydrolysis half-lives are approximately 690 weeks at pH 6.0, 8.2 weeks at pH 7.0, and 1.0 week at pH 8.0. mdpi.com In soil, the degradation is also faster in alkaline conditions; the degradation time in soil with a pH of 7.9 has been found to be 7-10 times faster than in acidic or neutral soils (pH 4.3-6.8).

Table 1: pH-Dependent Hydrolysis Half-Life of Carbofuran in Water at 25°C

| pH | Half-Life (weeks) |

| 6.0 | 690 |

| 7.0 | 8.2 |

| 8.0 | 1.0 |

This table illustrates the accelerated degradation of Carbofuran as the alkalinity of the water increases.

The primary product of Carbofuran hydrolysis is Carbofuran phenol (B47542) (2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran). This transformation occurs through the cleavage of the carbamate bond. Further degradation can lead to other byproducts such as 3-hydroxy-7-phenolcarbofuran and N-methylcarbamic acid via hydroxylation of the benzofuranyl ring.

Photolytic Degradation Processes

Photolysis, or degradation by sunlight, is another significant pathway for the breakdown of Carbofuran, particularly in the atmosphere and on surfaces exposed to light.

Carbofuran is susceptible to direct photolysis as it absorbs light in the environmentally relevant UV spectrum (295-305 nm). upm.edu.my When released into the air, vapor-phase Carbofuran is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 14 hours. upm.edu.my

Photodegradation of Carbofuran leads to a variety of transformation products. Studies have identified several byproducts resulting from processes such as photo-Fries rearrangement, hydroxylation of the benzene ring, oxidation of the 2,3-dihydrobenzofuran ring, cleavage of the carbamate group, and hydrolysis of the ether group. nih.gov Key photolytic metabolites include 3-ketocarbofuran (B117061) and 3-hydroxycarbofuran (B132532) , which are noteworthy for being approximately as toxic as the parent Carbofuran compound. In contrast, the hydrolytic product, Carbofuran phenol, is significantly less toxic.

Microbial Transformation and Biodegradation

Microbial activity plays a crucial role in the degradation of Carbofuran in soil and water. Various microorganisms can utilize Carbofuran as a source of carbon and energy, leading to its breakdown into simpler, less toxic compounds.

The rate of microbial degradation can be enhanced in soils with a history of pesticide application, a phenomenon known as enhanced biodegradation. Several bacterial and fungal species have been identified as capable of degrading Carbofuran. For example, the bacterium Chryseobacterium sp. can transform Carbofuran into 3-hydroxycarbofuran . Other microorganisms involved in the degradation of carbamates include species from the genera Achromobacter, Arthrobacter, Pseudomonas, and Sphingomonas.

The degradation pathways can involve both hydrolysis of the carbamate ester bond and oxidation of the furan (B31954) ring. Fungal degradation, for instance, may proceed via hydroxylation to form 3-hydroxycarbofuran, followed by oxidation to 3-ketocarbofuran.

Isolation and Characterization of Carbofuran-Degrading Microbial Strains (Bacteria, Fungi, Algae)

A diverse array of microorganisms capable of degrading Carbofuran has been successfully isolated from environments with a history of pesticide application. These microbes utilize the compound as a source of carbon, nitrogen, or energy.

Bacteria: Bacterial strains are the most extensively studied group for Carbofuran degradation. nih.govresearchgate.net Numerous species have been identified, demonstrating a significant capacity for breaking down this pesticide. Isolates have been shown to utilize Carbofuran as a sole source of nitrogen or carbon. nih.gov

Notable bacterial genera isolated for their Carbofuran-degrading abilities include:

Sphingomonas and related genera (Novosphingobium, Sphingobium): These bacteria are particularly effective, with some strains capable of completely mineralizing Carbofuran. nih.govresearchgate.net

Pseudomonas and Flavobacterium: Isolates from these genera have been identified that can utilize Carbofuran as a sole source of carbon or nitrogen by hydrolyzing it to Carbofuran phenol. nih.gov

Enterobacter sp.: A bacterial strain identified as Enterobacter sp. has shown significant degradation capabilities, especially when immobilized. nih.gov

Cupriavidus sp.: This genus has also been documented to participate in the degradation pathways of Carbofuran. nih.gov

Paracoccus sp.: Strain YM3 is the first reported from this genus that can degrade Carbofuran, using it as a sole carbon source. researchgate.net

Fungi: Fungal species also contribute to the biotransformation of Carbofuran. They typically metabolize the compound through hydroxylation and oxidation reactions.

Pichia anomala: This yeast has been shown to degrade Carbofuran, producing metabolites such as benzofuranol and 3-hydroxycarbofuran. nih.gov

Trametes versicolor: This fungus is capable of degrading Carbofuran, with 3-hydroxycarbofuran identified as a metabolic intermediate. nih.gov

While bacteria and fungi are well-documented, research into algae-mediated degradation of Carbofuran is less extensive. Microbial technology, encompassing these diverse strains, is considered a potent and environmentally friendly approach for the remediation of Carbofuran. nih.gov

Elucidation of Microbial Degradation Pathways and Metabolic Intermediates

The microbial breakdown of Carbofuran proceeds through several key pathways, primarily initiated by the hydrolysis of the carbamate ester bond. nih.gov This initial step is crucial as it cleaves the molecule into less toxic components.

The primary degradation pathways are:

Hydrolysis: The most common initial step involves the cleavage of the ester linkage, resulting in the formation of Carbofuran phenol and methylamine. nih.govresearchgate.net Many bacteria can use the resulting methylamine as a carbon and nitrogen source. nih.govresearchgate.net

Hydroxylation and Oxidation: Fungal degradation often occurs via hydroxylation at the number 3 position of the furan ring, followed by oxidation to form 3-hydroxycarbofuran and 3-ketocarbofuran, respectively. nih.govresearchgate.net These metabolites are considered to be as toxic as the parent compound. upm.edu.my

The degradation of Carbofuran leads to the formation of several metabolic intermediates. The specific intermediates can vary depending on the microbial strain and the environmental conditions.

Key Metabolic Intermediates:

Carbofuran phenol: The primary metabolite from the hydrolysis pathway. nih.govnih.govwho.int

3-hydroxycarbofuran: A major metabolite found in both microbial and plant degradation, formed through hydroxylation. nih.govupm.edu.mywho.int

3-ketocarbofuran: Formed by the oxidation of 3-hydroxycarbofuran. upm.edu.mywho.int

Benzofuranol: An intermediate identified in the degradation pathway by certain fungi like Pichia anomala. nih.gov

Other By-products: Further degradation can lead to compounds like 3-hydroxy-7-carbofuran phenol and 3-keto-7-carbofuran phenol. upm.edu.my

The complete mineralization of Carbofuran, as seen in some Sphingomonas species, involves the further breakdown of these aromatic intermediates. researchgate.netresearchgate.net

Enzymatic Mechanisms and Catalytic Proteins Involved in Biotransformation

The biotransformation of Carbofuran is facilitated by specific enzymes produced by microorganisms. The initial and most critical enzymatic action is the hydrolysis of the carbamate bond, which detoxifies the compound.

Key Enzymes and Systems:

Carbofuran Hydrolase (CehA or Mcd): This is the principal enzyme responsible for the initial step in the degradation pathway. nih.gov It catalyzes the hydrolysis of the ester bond in Carbofuran to yield Carbofuran phenol. nih.gov The gene encoding this enzyme has been identified in several bacterial strains.

Other Hydrolases and Esterases: Microbial degradation of pesticides often involves a suite of enzymes, including hydrolases and esterases, which are crucial in the initial stages of the metabolic process. researchgate.net

Mixed-Function Oxidases (MFO): This enzyme system is also implicated in the initial stages of pesticide metabolism, capable of catalyzing reactions like hydroxylation. researchgate.net

The degrading enzyme in Paracoccus sp. YM3 has been identified as intracellular and inducible, meaning its production is triggered by the presence of Carbofuran. researchgate.net Repeated application of Carbofuran in agricultural settings can lead to an increase in native microbial communities that express these specific enzymes, resulting in enhanced degradation of the pesticide. researchgate.net

Bioremediation Potential in Contaminated Environments

The use of Carbofuran-degrading microorganisms presents a promising and eco-friendly strategy for cleaning up contaminated soil and water. nih.govresearchgate.net This approach, known as bioremediation, leverages the natural metabolic capabilities of bacteria and fungi to detoxify environments.

Strategies and Findings:

Bioaugmentation: This involves introducing specific microbial strains into a contaminated site to enhance the degradation rate. Augmentation of soil with a Bacillus sp. strain was found to increase Carbofuran degradation by nearly 30% compared to natural attenuation over 30 days. researchgate.net

Cell Immobilization: This technique entraps microbial cells in a matrix, like gellan gum, which can improve their efficiency and resilience. Immobilized cells of Enterobacter sp. demonstrated a significantly faster degradation of Carbofuran compared to their free-cell counterparts. nih.gov For example, at a concentration of 100 mg/L, immobilized cells completely degraded Carbofuran in 38 hours, whereas free cells took 68 hours. nih.gov Immobilized cells can also be reused for multiple cycles, making the process more cost-effective. nih.gov

Effectiveness: Studies have shown that microbial degradation is a key factor in the dissipation of Carbofuran from the environment. who.intepa.gov The presence of these microorganisms can significantly reduce the persistence of the pesticide, which might otherwise remain in the soil for many months. researchgate.net

Bioremediation is considered a more feasible and economical method for detoxification compared to physicochemical approaches. researchgate.net

Environmental Persistence and Half-Life Studies in Various Matrices

The persistence of Carbofuran in the environment is highly variable and depends on a range of factors including the environmental matrix (soil, water), pH, temperature, moisture, and the presence of degrading microorganisms. who.int The half-life (t½), which is the time required for half of the applied substance to degrade, is a key indicator of its environmental persistence.

Studies have reported a wide range of half-life values for Carbofuran in different environmental compartments.

| Matrix | Conditions | Half-Life (t½) | Reference |

| Soil (Field) | Various soil types | 26 - 110 days | who.intepa.govepa.gov |

| Soil (Lab) | --- | 2 - 72 days | epa.govepa.gov |

| Flooded Soil | --- | 2 - 86 days | epa.govepa.gov |

| Marine Sand | Laboratory, dark, 30°C | ~40 days | nih.gov |

| Water | pH 6.0, 25°C | 690 weeks | who.intepa.govepa.gov |

| Water | pH 7.0, 25°C | 8.2 weeks | who.intepa.govepa.gov |

| Water | pH 8.0, 25°C | 1.0 week | who.intepa.govepa.gov |

| River Water | Unfiltered, sunlight | 5 days | idosi.org |

| River Water | Filtered, sunlight | 6.6 days | idosi.org |

| River Water | Filtered, dark | 8.6 days | idosi.org |

| Sea Water | Sunlight | 3.28 - 7.5 hours | nih.govidosi.org |

| Sea Water | Dark | 12.98 days | idosi.org |

| Distilled Water | Sunlight | 41.6 hours | nih.gov |

In soil, both chemical hydrolysis and microbial degradation are important processes. epa.gov Hydrolysis is significantly faster in alkaline soils compared to neutral or acidic ones. epa.gov In aquatic systems, degradation is influenced by hydrolysis, microbial decomposition, and photolysis (breakdown by light). who.intidosi.org Photolysis is notably faster in seawater compared to distilled water, suggesting that components in seawater may accelerate the light-induced degradation of Carbofuran. nih.gov

Environmental Mobility and Transport Mechanisms

The movement of Carbofuran from its application site into other environmental compartments, such as groundwater, is a significant concern due to its solubility in water. upm.edu.my This mobility is primarily controlled by its interaction with soil particles, a process involving adsorption and desorption.

Soil Adsorption, Desorption, and Leaching Dynamics

Adsorption and Desorption: Adsorption refers to the binding of Carbofuran to soil particles, while desorption is its release back into the soil solution. These processes determine the amount of Carbofuran available for transport, degradation, or uptake by plants.

Influence of Soil Composition: The extent of adsorption is strongly correlated with the soil's organic matter content and clay content. mdpi.com Soils with higher organic matter tend to adsorb Carbofuran more strongly, reducing its potential to leach. who.intmdpi.com In soils with low organic carbon, mineral components like montmorillonite and goethite play a more significant role in retaining the pesticide. mdpi.com

Sorption Magnitude: In one study, a loam soil with higher organic carbon and clay content adsorbed up to 55.0% of the applied Carbofuran, whereas a sandy loam soil adsorbed a maximum of 33.5%. mdpi.com

Binding Forces: In sandy soils, Carbofuran is likely bound by weak forces, making its sorption reversible to a considerable extent and thus allowing for greater mobility. mdpi.com

Leaching: Leaching is the downward movement of a substance through the soil profile with percolating water. Due to its high water solubility and moderate sorption to soil, Carbofuran may leach significantly, posing a risk to groundwater. upm.edu.mywho.int However, in soils with very high organic content, leaching may be limited. epa.gov Among several pesticides studied, Carbofuran demonstrated the greatest potential for leaching. mdpi.com

Based on the information available, there is no specific data regarding the aquatic transport and distribution in water bodies for the chemical compound “Carbofuran N-Butylthiohydroxylamine.” The available research and environmental fate data focus primarily on the parent compound, Carbofuran.

Therefore, the section on ": Aquatic Transport and Distribution in Water Bodies" for this compound cannot be generated with scientific accuracy.

Biotransformation and Metabolic Fate in Non Human Biological Systems

Plant Uptake, Translocation, and Distribution in Tissues

Carbofuran (B1668357) is a systemic insecticide, meaning it can be absorbed by plants and translocated throughout their various tissues. researchgate.net The uptake from the soil is a primary route of entry, after which it is distributed to the roots, stems, leaves, and in some cases, the fruits.

Studies on maize (Zea mays L.) have shown that when carbosulfan (B1218777) (a precursor that metabolizes to carbofuran) is applied to the soil, carbofuran becomes the main metabolite stored in the roots. nih.gov Due to its higher water solubility compared to its parent compound, carbofuran can be readily translocated upwards to the shoots and leaves. nih.gov In sugarcane, following soil application, carbofuran and its metabolite, 3-hydroxycarbofuran (B132532), have been detected in both the leaves and the juice. nih.gov The total residues of carbofuran and 3-hydroxycarbofuran were found in sugarcane leaves for up to 75 days and in the juice for up to 30 days after treatment. nih.gov

Similarly, in cauliflower and Brussels sprouts, carbofuran applied to the soil is absorbed by the plants, and its residues, along with metabolites like 3-hydroxycarbofuran and 3-ketocarbofuran (B117061), are found in the foliage. Research has indicated that no residues of carbofuran or its metabolites were detected in the edible parts (the "flower" of the cauliflower or the Brussels sprouts themselves) at a sensitivity limit of 0.05 ppm.

The distribution within plant tissues can be influenced by the plant species and growth conditions. For instance, studies have shown that there can be significant differences in the concentration of pesticides in the roots and shoots among different plant species. acs.org

Table 1: Distribution of Carbofuran and its Metabolites in Various Plant Tissues

| Plant Species | Compound | Tissue/Part | Key Findings | Reference |

|---|---|---|---|---|

| Maize (Zea mays L.) | Carbofuran | Roots, Shoots, Leaves | Primarily stored in roots, but translocated to shoots and leaves. nih.gov | nih.gov |

| Maize (Zea mays L.) | 3-hydroxycarbofuran | Shoots, Leaves | Detected in the upper parts of the plant. nih.gov | nih.gov |

| Sugarcane | Carbofuran, 3-hydroxycarbofuran | Leaves, Juice | Detected in leaves up to 75 days and in juice up to 30 days post-application. nih.gov | nih.gov |

| Cauliflower & Brussels Sprouts | Carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran | Foliage | Concentrations in foliage decrease with plant growth. |

Metabolic Pathways in Plants

The metabolism of carbofuran in plants is a crucial process that detoxifies the parent compound, although some of the resulting metabolites can still be toxic. The primary metabolic transformations involve oxidation and hydrolysis, followed by the formation of conjugates.

The major metabolites of carbofuran identified in various plant species are 3-hydroxycarbofuran and 3-ketocarbofuran. nih.govresearchgate.net These metabolites are formed through the oxidation of the parent carbofuran molecule. In addition to these, carbofuran phenol (B47542) and 3-ketocarbofuran phenol have been identified as breakdown products in soil, which can also be taken up by plants.

Following their formation, these primary metabolites, particularly 3-hydroxycarbofuran, can undergo further transformation by forming conjugates with plant components, such as sugars (glycosides). nih.gov These conjugation reactions increase the water solubility of the metabolites, which facilitates their storage in vacuoles and their transport within the plant. The formation of these conjugates is a common detoxification mechanism in plants for a wide range of xenobiotics.

The metabolic transformation of carbofuran in plants proceeds through several key steps:

Oxidation: The initial and most significant metabolic step is the oxidation of the carbofuran molecule. This is primarily a hydroxylation reaction at the C-3 position of the furan (B31954) ring, leading to the formation of 3-hydroxycarbofuran. This reaction is believed to be catalyzed by mixed-function oxidase (MFO) enzyme systems within the plant cells, analogous to the cytochrome P450 systems in animals. Further oxidation of 3-hydroxycarbofuran can lead to the formation of 3-ketocarbofuran. nih.gov

Hydrolysis: The ester linkage in carbofuran and its carbamate (B1207046) metabolites can be cleaved through hydrolysis, resulting in the formation of the corresponding phenols (e.g., carbofuran phenol from carbofuran). This process can occur both enzymatically and non-enzymatically within the plant.

Conjugation: The hydroxylated metabolites, such as 3-hydroxycarbofuran and the phenolic metabolites, can then be conjugated with glucose to form glycosides. nih.gov This process is catalyzed by enzymes like UDP-glucosyltransferases. Conjugation significantly alters the chemical properties of the metabolites, generally reducing their toxicity and increasing their water solubility for compartmentalization within the plant cell.

Metabolism and Excretion in Non-Human Animal Models

In non-human animal models, carbofuran is rapidly metabolized and excreted. The liver is the primary site of metabolism, where the compound undergoes a series of biotransformation reactions.

Studies in various animal models, including rats, mice, dogs, and laying hens, have consistently identified 3-hydroxycarbofuran and 3-ketocarbofuran as the major metabolites. researchgate.netupm.edu.myresearchgate.net These metabolites, along with the parent carbofuran, can be found in various tissues and are primarily excreted in the urine and feces.

In rats, following oral administration, a significant portion of the administered dose is eliminated within the first 24 hours. The metabolites are found in both free and conjugated forms in the urine. A study on lactating goats showed that residues of carbofuran and its metabolites were present in milk, although at low levels. In laying hens, residues were detected in eggs and various tissues. fao.org

Table 2: Major Carbofuran Metabolites in Different Animal Models

| Animal Model | Primary Metabolites | Excretion Route | Reference |

|---|---|---|---|

| Rat | 3-hydroxycarbofuran, 3-ketocarbofuran | Urine, Feces | researchgate.netnih.gov |

| Mouse | 3-hydroxycarbofuran, 3-ketocarbofuran | Urine, Feces | researchgate.net |

| Dog | 3-hydroxycarbofuran, 3-ketocarbofuran | Urine, Feces | upm.edu.my |

| Laying Hen | 3-hydroxycarbofuran, 3-ketocarbofuran, phenolic metabolites | Excreta, Eggs | fao.org |

| Goat (lactating) | Carbofuran, 3-hydroxycarbofuran | Milk, Urine, Feces | fao.org |

The fundamental metabolic pathways of carbofuran are broadly similar across different organisms, involving oxidation and hydrolysis. However, there are species-specific differences in the rates of these reactions and the profiles of the resulting metabolites.

In dogs, the metabolism also leads to the formation of 3-hydroxycarbofuran and 3-ketocarbofuran. upm.edu.my In fish, such as zebrafish, carbofuran is also metabolized to 3-hydroxycarbofuran. augenoptik-delahaye.de

Compared to animals, plants generally exhibit a slower metabolism of carbofuran. While the primary oxidative and hydrolytic pathways are similar, the subsequent conjugation with glucose is a characteristic feature of plant metabolism, leading to the formation of persistent, water-soluble conjugates that can accumulate in plant tissues. nih.gov

Analytical Methodologies for Environmental and Biological Matrices

Sample Preparation and Extraction Techniques (e.g., QuEChERS)

Effective sample preparation is a critical first step to isolate target analytes from complex matrices such as soil, water, food products, and biological tissues, and to remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for the extraction of pesticide residues, including carbofuran (B1668357) and its derivatives, from various samples. measurlabs.comnih.govdntb.gov.ua

The QuEChERS procedure typically involves an initial extraction with an organic solvent, commonly acetonitrile (B52724), followed by a partitioning step where salts are added to induce phase separation and remove water. nih.gov A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, where a small amount of sorbent is used to remove interfering matrix components like pigments, lipids, and sugars. measurlabs.comnih.gov Different d-SPE kits are available and their performance can be compared to select the most efficient one for a specific matrix. nih.gov For instance, in the analysis of date palm fruits, a study found that a particular QuEChERS kit demonstrated superior performance with recoveries ranging from 89% to 103%. nih.gov

Other extraction techniques that have been employed for carbofuran and its metabolites include:

Hot acid digestion: This method has been used for extracting residues from rutabaga, followed by partitioning into methylene (B1212753) chloride and cleanup on a Florisil column. nih.gov

Refluxing with 0.25N HCl: This technique was used for sugarcane plants and soil, with subsequent partitioning into dichloromethane (B109758) and cleanup on acidic alumina. researchgate.net

Liquid-liquid extraction: Ethyl acetate (B1210297) has been used for the extraction of carbofuran and its metabolite, 3-hydroxycarbofuran (B132532), from duck liver homogenates. akjournals.com

Solid-phase extraction (SPE): On-line SPE has been utilized to enrich carbofuran and carbaryl (B1668338) from water samples prior to HPLC analysis. thermofisher.com For plasma samples, a combination of protein precipitation with beta-mercaptoethanol and ascorbic acid followed by SPE with Oasis HLB cartridges has been used. nih.gov

Chromatographic Detection and Quantification Methods

Chromatographic techniques are the cornerstone for the separation and quantification of carbofuran and its metabolites. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used, often coupled with various detectors to enhance sensitivity and selectivity. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence)

HPLC is a preferred method for the analysis of thermally labile compounds like carbamates. researchgate.netjfda-online.com

HPLC with UV Detection: A simple and accurate RP-HPLC method was developed for the analysis of carbofuran in its formulations using a C18 column and a mobile phase of acetonitrile and potassium dihydrogen orthophosphate (60:40) at pH 5.8. derpharmachemica.com Detection was carried out at 282 nm, and the method was validated for linearity, precision, and accuracy. derpharmachemica.com Another HPLC-DAD (Diode Array Detector) method was developed and validated for the simultaneous determination of carbofuran and 3-hydroxycarbofuran in various biological matrices from different animal species. nih.gov This method demonstrated good linearity, precision, and accuracy. nih.gov

HPLC with Fluorescence Detection: This technique, often involving post-column derivatization, offers high sensitivity. thermofisher.com An HPLC method with post-column derivatization and fluorescence detection was developed for the determination of several N-methylcarbamate pesticides, including carbofuran, in honey. jfda-online.com The method involved hydrolysis of the carbamates to methylamine, which then reacted with o-phthalaldehyde (B127526) (OPA) and thiofluor to form a fluorescent isoindole. jfda-online.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This powerful technique provides high sensitivity and selectivity. An UPLC-MS/MS method was developed for the simultaneous determination of carbofuran and 3-hydroxycarbofuran in duck liver, using multiple reaction monitoring (MRM) mode for quantification. akjournals.com This method was successfully applied to a suspected duck poisoning case. akjournals.com Another UHPLC-MS/MS method was used to determine 14 carbamate (B1207046) residues in date palm fruits after QuEChERS extraction. nih.gov

Table 1: HPLC Methods for Carbofuran and Metabolite Analysis

| Analyte(s) | Matrix | HPLC System | Detector | Key Findings |

|---|---|---|---|---|

| Carbofuran | Formulations | RP-HPLC | UV (282 nm) | Linear range: 7.5-75 µg/mL; R² = 0.999. derpharmachemica.com |

| Carbofuran, 3-hydroxycarbofuran | Stomach contents, liver, vitreous humor, blood | HPLC-DAD | DAD | Linear range: 6.25-100 µg/mL; R² > 0.9811. nih.gov |

| Carbofuran, Carbaryl | Tap and environmental waters | On-line SPE HPLC | UV | MDL ≤ 0.062 µg/L for both compounds. thermofisher.com |

| Aldicarb, Propoxur, Carbofuran, Carbaryl, Methiocarb | Honey | HPLC/PCD-FL | Fluorescence | LODs: 4-5 ng/g; Recoveries: 72.02-92.02%. jfda-online.com |

| Carbofuran, 3-hydroxycarbofuran | Duck liver | UPLC-MS/MS | MS/MS (MRM) | LOQ: 2 ng/g. akjournals.com |

| 14 Carbamates | Date palm fruits | UHPLC-MS/MS | MS/MS | LOD: 0.01–0.005 µg/kg; LOQ: 0.003–0.04 µg/kg. nih.gov |

Gas Chromatography (GC) with Selective Detectors (e.g., Nitrogen-Phosphorus Detector)

GC is another powerful technique for pesticide residue analysis, though it may require derivatization for polar and thermally labile compounds. researchgate.netresearchgate.net

GC with Nitrogen-Phosphorus Detector (NPD): A GC-NPD method was developed for the estimation of carbofuran and its metabolites in sugarcane and soil. researchgate.net The method involved derivatization with 1-fluoro-2,4-dinitrobenzene. researchgate.net Another study utilized GC with an NPD for the quantitative determination of carbosulfan (B1218777) and its metabolites, carbofuran and 3-hydroxy-carbofuran, in oranges. researchgate.net

GC with Electron Capture Detector (ECD): The heptafluorobutyryl derivatives of carbofuran, 3-ketocarbofuran (B117061), and 3-hydroxycarbofuran were analyzed by GC-ECD, which offered lower detection limits compared to electrolytic conductivity detection. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A GC-MS/MS method was developed for the determination of carbofuran, carbaryl, and their main metabolites in human blood plasma. nih.gov This method involved derivatization with trifluoroacetic acid anhydride (B1165640) and demonstrated good linearity, precision, and accuracy. nih.gov

Table 2: GC Methods for Carbofuran and Metabolite Analysis

| Analyte(s) | Matrix | GC System | Detector | Key Findings |

|---|---|---|---|---|

| Carbofuran and metabolites | Sugarcane, Soil | GC | NPD | Involved derivatization with 1-fluoro-2,4-dinitrobenzene. researchgate.net |

| Carbosulfan, Carbofuran, 3-hydroxy-carbofuran | Oranges | GC | NPD | Quantitative determination of residues. researchgate.net |

| Carbofuran, 3-ketocarbofuran, 3-hydroxycarbofuran | Corn, potato, turnip, wheat | GC | ECD | Detection of heptafluorobutyryl derivatives with low pg detection limits. nih.gov |

| Carbofuran, Carbaryl, and metabolites | Human blood plasma | GC-MS/MS | MS/MS | LODs: 0.015-0.151 ng/mL; Linear range: 0.50-250 ng/mL. nih.gov |

Immunochemical Assays for Detection and Quantification (e.g., ELISA, Immunosensors)

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and immunosensors, offer rapid, sensitive, and cost-effective alternatives to chromatographic techniques for the detection of carbofuran and its metabolites. researchgate.netnih.gov These methods are based on the specific binding between an antibody and the target analyte. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): Several ELISA formats have been developed for carbofuran detection. mdpi.comnih.gov A conjugate-coated direct competitive ELISA was developed that showed an IC50 value of 18.49 ng/mL and a limit of detection of 0.11 ng/mL. nih.gov This ELISA was successfully applied to determine carbofuran residues in water, soil, lettuce, and cabbage samples with good recoveries. mdpi.comnih.gov Another study reported an ELISA method with a working range of 0.02–2.09 ng/mL and a detection limit of 0.02 ng/mL for carbofuran. mdpi.com

Immunosensors: Immunosensors are a powerful technology for the detection of trace concentrations of pesticides. researchgate.net A waveguide-based fluorescent immunosensor was developed for the simultaneous detection of carbofuran and its metabolite, 3-hydroxy-carbofuran. researchgate.netmdpi.comfao.org This immunosensor, based on a broad-spectrum monoclonal antibody, had limits of detection of 0.13 µg/L for carbofuran and 0.06 µg/L for 3-hydroxy-carbofuran. researchgate.netmdpi.comfao.org An amperometric immunosensor for carbofuran detection was also developed, showing a wide linear range from 0.5 to 500 ng/mL and a detection limit of 0.03 ng/mL. nih.gov

Table 3: Immunochemical Methods for Carbofuran and Metabolite Analysis

| Method | Analyte(s) | Key Performance Characteristics |

|---|---|---|

| Conjugate-coated direct competitive ELISA | Carbofuran | IC50: 18.49 ng/mL; LOD: 0.11 ng/mL. nih.gov |

| ELISA | Carbofuran | Working range: 0.02–2.09 ng/mL; LOD: 0.02 ng/mL. mdpi.com |

| Waveguide-based fluorescent immunosensor | Carbofuran, 3-hydroxy-carbofuran | LODs: 0.13 µg/L (Carbofuran), 0.06 µg/L (3-hydroxy-carbofuran). researchgate.netmdpi.comfao.org |

| Amperometric immunosensor | Carbofuran | Linear range: 0.5-500 ng/mL; LOD: 0.03 ng/mL. nih.gov |

Method Validation for Sensitivity, Selectivity, and Reproducibility

Method validation is a critical aspect of analytical chemistry to ensure the reliability and accuracy of results. researchgate.net For the analysis of Carbofuran N-Butylthiohydroxylamine and related compounds, validation parameters typically include linearity, precision, accuracy, selectivity, recovery, and matrix effect. nih.govnih.gov

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For an HPLC-DAD method, linearity was established in the range of 6.25-100 μg/mL with correlation coefficients (r²) greater than 0.9811 for all matrices. nih.gov A GC-MS/MS method demonstrated linearity for nine concentrations in the range of 0.50-250 ng mL⁻¹. nih.gov

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements, while accuracy refers to the closeness of the mean of a set of results to the true value. For the HPLC-DAD method, precision and accuracy were determined by the coefficient of variation (CV) and the relative standard deviation error (RSE), both of which were less than 15%. nih.gov For a GC-MS/MS method, inter-day and intra-day precision (RSD) were less than 18% at three concentration levels. nih.gov

Recovery and Matrix Effect: Recovery is the percentage of the true concentration of a substance that is recovered during the analytical procedure. The matrix effect refers to the influence of co-eluting compounds from the sample matrix on the ionization of the target analyte. In the HPLC-DAD method, recovery ranged from 74.29% to 100.1% for carbofuran and from 64.72% to 100.61% for 3-hydroxycarbofuran, with no significant matrix effects observed. nih.gov For the GC-MS/MS method, mean recoveries ranged from 81-107%. nih.gov

Development of Multi-Analyte and Multi-Residue Analytical Approaches

The development of multi-analyte and multi-residue methods is highly desirable for efficiency and cost-effectiveness in pesticide monitoring programs. The QuEChERS method is inherently a multi-residue approach, capable of extracting a wide range of pesticides from a single sample. nih.gov

A significant development in this area is the creation of immunosensors capable of simultaneously detecting multiple analytes. For instance, a waveguide-based fluorescent immunosensor was developed for the synchronous detection of both carbofuran and its metabolite, 3-hydroxy-carbofuran, using a broad-spectrum monoclonal antibody. researchgate.netmdpi.com This approach addresses the need to monitor both the parent compound and its significant metabolites in a single analysis. researchgate.net

Furthermore, chromatographic methods, particularly those coupled with mass spectrometry (e.g., LC-MS/MS and GC-MS/MS), are well-suited for multi-residue analysis, allowing for the simultaneous quantification of numerous pesticides and their metabolites in a single run. nih.govakjournals.comeurl-pesticides.eu A modified QuEChERS method followed by LC-MS/MS allows for the analysis of carbofuran, its pro-pesticides (benfuracarb, carbosulfan, and furathiocarb), and its metabolite 3-hydroxycarbofuran. eurl-pesticides.eu

Environmental Monitoring and Residue Dynamics

Occurrence and Distribution in Agricultural Soils

Carbofuran (B1668357) applied to agricultural fields is subject to various degradation processes, including chemical hydrolysis and microbial action. who.inthibiscuspublisher.com Its persistence in soil is influenced by factors such as soil type, pH, temperature, moisture content, and the presence of microbial populations. who.int Field studies have reported half-lives for carbofuran in soil ranging from 26 to 110 days. who.int

Residue levels of carbofuran and its metabolites can vary significantly based on application rates and environmental conditions. For instance, in a study on sugarcane fields, initial carbofuran residues in soil were 0.87 and 2.56 mg/kg for single and double doses, respectively, in the first year, and 0.94 and 2.83 mg/kg in the second year. researchgate.net These residues dissipated to below the limit of quantification within 10 to 15 days. researchgate.net In contrast, a study in vegetable farming regions of Thailand found carbofuran concentrations in all soil samples to be less than 0.01 mg/kg. aimspress.comaimspress.com Another study in Kenyan agricultural farmlands reported concentrations of carbofuran and its two main metabolites ranging from 0.010 to 1.009 mg/kg in dry surface soil. epa.gov

Interactive Data Table: Carbofuran Residues in Agricultural Soils

| Location/Crop | Compound(s) | Concentration Range (mg/kg) | Reference |

| Sugarcane fields (India) | Carbofuran | 0.87 - 2.83 | researchgate.net |

| Vegetable farms (Thailand) | Carbofuran | < 0.01 | aimspress.comaimspress.com |

| Agricultural farmlands (Kenya) | Carbofuran and metabolites | 0.010 - 1.009 | epa.gov |

Detection in Surface Water, Groundwater, and Drinking Water Sources

Due to its mobility in many soil types, carbofuran has the potential to leach into groundwater and contaminate surface water through runoff. who.intepa.gov This is a significant concern as drinking water can be a major route of human exposure. who.int

Numerous studies have detected carbofuran in various water bodies. In the United States, carbofuran levels in groundwater have been found to range from 1 to 30 µg/L, with a maximum concentration of 1 µg/L found in streams. who.intupm.edu.my In Canada, a survey of municipal and private water supplies from 1971 to 1986 detected carbofuran only once at a concentration of 3.0 µg/L. who.intpublications.gc.ca However, other Canadian studies have reported carbofuran levels in freshwater ranging from 0.03 to 158.5 mg/L. upm.edu.my

In a potato-growing region of Carchi, Ecuador, carbofuran was detected in soil leachate, groundwater, and surface water, with concentrations being inversely proportional to the soil's organic matter content. researchgate.net A study in Kenya found carbofuran and its metabolites at concentrations ranging from 0.005 to 0.495 mg/L in rivers and up to 2.301 mg/L in ponds and dams near agricultural areas. epa.gov

Interactive Data Table: Detection of Carbofuran in Water Sources

| Water Source | Location | Concentration Range | Reference |

| Groundwater | USA | 1 - 30 µg/L | who.intupm.edu.my |

| Streams | USA | Up to 1 µg/L | who.intupm.edu.my |

| Municipal/Private Water | Canada | 3.0 µg/L (single detection) | who.intpublications.gc.ca |

| Freshwater | Canada | 0.03 - 158.5 mg/L | upm.edu.my |

| Rivers | Kenya | 0.005 - 0.495 mg/L | epa.gov |

| Ponds and Dams | Kenya | Below detection to 2.301 mg/L | epa.gov |

| Groundwater and Surface Water | Italy | Up to 0.62 µg/L | nih.gov |

Residue Levels in Food Crops and Plant Commodities

As a systemic pesticide, carbofuran is taken up by plants through their roots and translocated to other parts of the plant, including edible portions. who.int The primary metabolite found in plants is 3-hydroxycarbofuran (B132532). who.int Residue levels in crops are a key consideration for food safety.

Generally, residues of carbofuran in treated crops are reported to be very low or not detectable. who.int However, specific studies provide more detailed findings. For instance, in rutabaga, the combined residues of carbofuran and its metabolites were below the tolerance level of 0.5 ppm. nih.gov In sugarcane plants, the concentration of 3-hydroxycarbofuran was found to be higher and more persistent than the parent carbofuran, though no residues were detected in the cane juice. nih.gov A study on maize plants in Kenya found carbofuran and its metabolites in concentrations ranging from 0.04 to 1.328 mg/kg of dry plant tissue. epa.gov

Interactive Data Table: Carbofuran and Metabolite Residues in Crops

| Crop | Compound(s) | Concentration Range (mg/kg) | Reference |

| Rutabaga (pulp) | Carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran (B117061) | 0.05 - 0.14 | nih.gov |

| Sugarcane plants | Carbofuran and metabolites | Not specified, but 3-hydroxycarbofuran was higher and more persistent | nih.gov |

| Maize plants | Carbofuran and metabolites | 0.04 - 1.328 | epa.gov |

| Vegetables (general) | Carbofuran | Trace (<0.1 ppm) - 7.33 ppm | nih.gov |

Spatiotemporal Trends of Environmental Contamination

The environmental contamination levels of carbofuran can exhibit significant spatial and temporal variations. These trends are often linked to agricultural practices, seasonal changes, and the specific environmental characteristics of a region.

A study in Lake Naivasha, Kenya, investigated the spatiotemporal trends of carbofuran and other pesticides. researchgate.netnih.gov While carbofuran levels were below the detection limit in that particular study, the research highlighted that pesticide concentrations, in general, were higher during the wet season due to increased runoff from agricultural areas. researchgate.netnih.gov Another study noted that carbofuran concentrations were elevated during the monsoon season due to increased agricultural runoff. upm.edu.my

Investigating the spatiotemporal dynamics of contaminants is essential for understanding their potential impact on aquatic ecosystems and for developing effective management strategies. researchgate.net Long-term monitoring programs are necessary to establish clear trends in carbofuran contamination and to assess the effectiveness of any regulatory measures, such as the bans on its use in several countries, including the US, the EU, and Canada. wikipedia.org

Advanced Research Perspectives and Future Directions

Mechanistic Studies of Chemical and Biological Interactions

Future research should prioritize a deep dive into the mechanistic interactions of Carbofuran (B1668357) N-Butylthiohydroxylamine with biological systems. A key area of investigation would be its potential to inhibit acetylcholinesterase (AChE), a well-established mechanism of toxicity for the parent compound, carbofuran. nih.govnih.gov Comparative studies measuring the AChE inhibition kinetics of Carbofuran N-Butylthiohydroxylamine against carbofuran and its other major metabolites, such as 3-hydroxycarbofuran (B132532), would be invaluable. upm.edu.mynih.gov Such research would clarify whether the addition of the N-butylthiohydroxylamine group alters the potency or nature of this interaction. sriramchem.com Furthermore, exploring non-cholinergic pathways is crucial. Studies have indicated that carbofuran can induce oxidative stress, cellular senescence, and endocrine disruption. nih.govnih.gov Investigating whether this compound triggers similar or novel pathways, for instance through interactions with other receptors or enzymes, will be vital for a comprehensive risk assessment.

Development of Novel Carbofuran Derivatives for Targeted Research

The synthesis of novel carbofuran derivatives, including isotopically labeled versions of this compound, is a fundamental step for in-depth research. prepchem.com The referenced synthesis of carbofuran from 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran and methyl isocyanate provides a foundational methodology that could be adapted. wikipedia.org The development of derivatives with specific structural modifications would enable researchers to conduct structure-activity relationship (SAR) studies. This would help in identifying the toxicophore—the part of the molecule responsible for its toxic effects—and understanding how modifications to the N-butylthiohydroxylamine side chain influence its biological activity. sriramchem.com Such targeted synthesis would also provide the necessary standards for analytical and metabolic studies.

Integrated Computational and Experimental Approaches in Environmental Chemistry

The integration of computational modeling with experimental work offers a powerful and efficient strategy to predict the environmental behavior of this compound. rsc.orgnih.gov Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to predict its chemical properties, reactivity, and potential transformation pathways in various environmental compartments. tandfonline.com These computational predictions can then guide the design of focused laboratory experiments. For instance, models can predict the likelihood of hydrolysis or photolysis under different environmental conditions (pH, sunlight exposure), which can then be validated through empirical studies. upm.edu.myhibiscuspublisher.com This synergistic approach can accelerate our understanding of the compound's persistence, mobility, and potential for bioaccumulation.

Exploration of Emerging Analytical Technologies for Trace Detection

Developing sensitive and specific analytical methods for the trace detection of this compound in complex environmental matrices is paramount. Current methods for carbofuran and its common metabolites often rely on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with various detectors. nih.govsciresjournals.comnih.govthermofisher.com Future research should focus on adapting and optimizing these techniques, particularly tandem mass spectrometry (MS/MS), for the specific detection of this compound. akjournals.com The exploration of high-resolution mass spectrometry (HRMS) could aid in the identification of this and other unknown transformation products in environmental samples. Furthermore, the development of rapid screening methods, potentially based on immunoassays or biosensors, could provide valuable tools for high-throughput environmental monitoring.

Role of Environmental Factors in Compound Fate and Transformation

The fate and transformation of this compound in the environment are likely to be influenced by a multitude of factors. tandfonline.com Systematic studies are needed to investigate the impact of soil type, organic matter content, microbial activity, temperature, and pH on its degradation kinetics. upm.edu.my The persistence of carbofuran is known to be pH-dependent, being more stable in acidic conditions and degrading faster in alkaline media. upm.edu.my Determining the degradation half-life of this compound under various simulated environmental conditions will be crucial for predicting its environmental persistence. Moreover, identifying the biotic and abiotic degradation pathways and the resulting transformation products is essential for a complete understanding of its environmental footprint. hibiscuspublisher.comresearchgate.net

Q & A

Q. What are the standard analytical methods for detecting Carbofuran N-Butylthiohydroxylamine and its derivatives in environmental samples?

- Methodological Answer : Three primary techniques are widely used:

- Fluorescence Spectroscopy : Acetonitrile-dissolved samples are analyzed using 3D fluorescence spectra, where fluorescence intensity correlates linearly with concentration .

- Colorimetric Methods : Alkaline hydrolysis (e.g., NaOH) converts carbofuran derivatives into carbofuran phenol, which is coupled with diazotized anilines (e.g., 4-bromoaniline) to form colored compounds for spectrophotometric quantification .

- Chromatographic Techniques : Thin-layer chromatography (TLC) and LC-MS are employed to confirm biodegradation metabolites, with QuEChERS extraction protocols ensuring high recovery rates .

Q. How do researchers assess the inhibitory effects of this compound on acetylcholinesterase (AChE) activity in vitro?

- Methodological Answer : In vitro assays typically involve:

- Enzyme Source : Zebrafish brain membranes or rat heart tissue homogenates, where AChE activity is measured via ATP/ADP hydrolysis kinetics .

- Inhibition Kinetics : Dose-response curves are generated using carbofuran concentrations (e.g., 50–500 µg/L), with inhibition mechanisms classified as competitive, uncompetitive, or mixed based on Lineweaver-Burk plots .

- Controls : Parallel experiments with vitamin C or other antioxidants validate oxidative stress contributions to enzyme inhibition .

Q. What experimental models are used to study the neurotoxic effects of Carbofuran compounds?

- Methodological Answer : Common models include:

- Zebrafish (Danio rerio) : Brain membrane ectonucleotidases are analyzed to assess pesticide-induced neurotoxicity via ATP/ADP/AMP hydrolysis inhibition .

- Rodent Models : Rat heart AChE activity is monitored post-carbofuran exposure, with statistical analysis (ANOVA + Bonferroni correction) comparing treated vs. control groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate biodegradation pathways of this compound in aquatic environments?

- Methodological Answer : Key steps include:

- Bacterial Strain Selection : Use carbofuran-degrading bacteria (e.g., Chryseobacterium sp. BSC2-3) pre-cultured with auxiliary substrates (e.g., 4-hydroxybenzoic acid) to assess biodegradation kinetics .

- Metabolite Profiling : Combine TLC for preliminary metabolite screening and LC-MS for precise identification of intermediates (e.g., hydroxylated derivatives) .

- Control Groups : Include single-substrate (carbofuran-only) and mixed-substrate conditions to evaluate substrate competition or catabolite repression effects .

Q. How should researchers address contradictory data on auxiliary substrates' influence on Carbofuran biodegradation kinetics?

- Methodological Answer : Contradictions may arise from variations in:

- Substrate Groups : Group 1 (4-hydroxybenzoic acid) vs. Group 2 (p-coumaric acid) substrates may differentially affect intermediate peak intensities despite stable degradation endpoints .

- Experimental Replication : Use randomized complete block designs (RCBD) with ≥4 replications to account for environmental variability .

- Data Interpretation : Compare degradation rates (e.g., 9-hour endpoints) and intermediate profiles across conditions, emphasizing statistical significance (p ≤ 0.05) via ANOVA .

Q. What advanced statistical approaches are recommended for analyzing dose-dependent enzyme inhibition by Carbofuran derivatives?

- Methodological Answer :

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., log-dose vs. % inhibition) using software like GraphPad Prism .

- Multiple Comparisons : Apply Bonferroni corrections to avoid Type I errors when comparing inhibition across concentrations (e.g., 50 vs. 500 µg/L) .

- Kinetic Parameter Estimation : Calculate Ki values (inhibition constants) via nonlinear regression of Michaelis-Menten plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.